molecular formula C9H8FN3OS B3422190 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 247128-21-8

5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B3422190
CAS No.: 247128-21-8
M. Wt: 225.25 g/mol
InChI Key: ODVFNADVLNIXOS-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds renowned for their diverse biological activities . Researchers value this scaffold for its potential as a core structure in developing novel therapeutic agents. The molecular framework consists of a 1,3,4-thiadiazole ring substituted with an amine group at the 2-position and a (2-fluorophenoxy)methyl group at the 5-position. While specific mechanistic studies on this exact compound are limited, 1,3,4-thiadiazole derivatives, in general, have been investigated for their ability to interact with various biological targets. Literature indicates that such compounds have demonstrated potential in areas such as anticancer research, where some analogs function by inhibiting key enzymes like dihydrofolate reductase or by inducing cell cycle arrest and apoptosis . The structural motif is also known for its antibacterial and antifungal properties, making it a versatile lead compound in antimicrobial discovery . The presence of the fluorine atom on the phenoxy ring is a common strategy in drug design to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its pharmacokinetic profile and binding affinity. This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, for diagnostic purposes, or for any other form of clinical application.

Properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFNADVLNIXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218211
Record name 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247128-21-8
Record name 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247128-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluorophenol with a suitable thiadiazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 2 of the thiadiazole ring participates in nucleophilic substitution reactions. For example:

  • Diazotization and Azo Coupling :
    Diazotization of the primary amine with nitrosyl sulfuric acid (HNO₂/H₂SO₄) generates a diazonium salt, which couples with electron-rich aromatic compounds (e.g., 2-naphthol, resorcinol) to form stable azo dyes (Fig. 1). This reaction is critical for synthesizing bioactive dyes with antimicrobial properties .

Reaction Reagents/Conditions Product Yield
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt intermediate85–90%
Azo coupling with 2-naphtholpH 9–10, 0–5°C5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-azo-2-naphthol78%

Key Insight : The fluorine atom enhances the electrophilicity of the diazonium intermediate, improving coupling efficiency with aromatic nucleophiles .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation:

  • Formation of Sulfoxides and Sulfones :
    Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiadiazole sulfur to sulfoxides (S=O) or sulfones (O=S=O).

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)RT, 6h5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazole-2-sulfoxide65%
mCPBACH₂Cl₂, 0°C, 2h5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazole-2-sulfone88%

Mechanistic Note : Sulfone formation is favored under strongly acidic conditions due to stabilization of the transition state.

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides:

  • Acylation :
    Treatment with acetyl chloride in pyridine yields N-acetyl derivatives, which are intermediates for further functionalization.

  • Alkylation :
    Reaction with methyl iodide (CH₃I) in DMF produces N-methylated derivatives, altering solubility and bioactivity.

Reaction Type Reagent Conditions Product Application
AcylationAcetyl chloridePyridine, RT, 4hN-Acetyl-5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amineProdrug synthesis
AlkylationCH₃IDMF, K₂CO₃, 60°C, 8hN-Methyl-5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amineEnhanced lipophilicity

Ring-Opening and Hydrolysis

Under acidic or basic conditions, the thiadiazole ring can hydrolyze:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux cleaves the ring to form thioamide derivatives.

  • Basic Hydrolysis :
    NaOH (10%) hydrolyzes the amine group to a carboxylic acid, though this is less common due to steric hindrance.

Electrophilic Aromatic Substitution

The fluorophenoxy group directs electrophilic substitution to the para position relative to the oxygen atom:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenoxy ring .

Electrophile Conditions Product Yield
HNO₃/H₂SO₄0°C, 2h5-[(4-Nitro-2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine72%

Comparative Reactivity with Analogues

The 2-fluorophenoxy substituent significantly alters reactivity compared to non-fluorinated analogues:

Compound Reaction with H₂O₂ Sulfone Yield Coupling Efficiency with 2-Naphthol
5-[(Phenoxy)methyl]-1,3,4-thiadiazol-2-amine58%70%65%
5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine65%88%78%

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Anticancer Properties

Certain derivatives of thiadiazoles have demonstrated cytotoxic effects on cancer cell lines. Research has shown that these compounds can induce apoptosis in tumor cells, making them potential candidates for anticancer drug development .

Anti-inflammatory Effects

Thiadiazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity in Cancer Cells

In another study focused on anticancer applications, researchers synthesized various thiadiazole derivatives and assessed their cytotoxicity against several cancer cell lines. The findings revealed that the compound induced significant cell death in breast and colon cancer cells, highlighting its potential use in cancer therapy .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material science. Its unique chemical structure allows it to act as a versatile scaffold for developing new materials with specific electronic properties.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Material ScienceScaffold for developing new electronic materials

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it interferes with the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents. Below is a systematic comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Compound Name/Structure Substituents Biological Activity Key Findings References
5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine 2-Fluorophenoxy methyl N/A (Limited reported data) Structural analog to compounds with anticonvulsant and antifungal activity.
5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine 4-Fluorophenoxy methyl Not reported Isomeric differences may influence electronic properties and binding.
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 4-Chloro-2-(2-chlorophenoxy)phenyl Anticonvulsant ED₅₀ = 20.11 mg/kg (MES), 35.33 mg/kg (PTZ). High lipophilicity enhances activity.
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine 4-Fluorophenyl-thiophene Anticancer IC₅₀ = 1.28 μg/mL (MCF7 breast cancer). Fluorine enhances bioavailability.
5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine Di(indolyl)methyl + 4-fluorophenyl Antifungal 90% yield; high activity against fungal strains.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene + 4-methylphenyl Insecticidal/Fungicidal Broad-spectrum activity due to electron-withdrawing substituents.
5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine Quinazoline-linked Hypoglycemic/GSK-3 inhibition Potent GSK-3 inhibitor (IC₅₀ < 10 μM).

Key Structural and Functional Insights

Substituent Position and Electronic Effects: The 2-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from its 4-fluorophenoxy isomer . Halogenated substituents (e.g., Cl, F) enhance lipophilicity and metabolic stability. For example, the dichlorophenyl derivative in showed potent anticonvulsant activity due to increased membrane permeability.

Anticancer Activity: Fluorine-containing derivatives, such as the 4-fluorophenyl-thiophene Schiff base , exhibit selective cytotoxicity against cancer cells.

Antifungal and Antimicrobial Activity: Compounds with bulky aromatic substituents (e.g., di(indolyl)methyl ) demonstrate strong antifungal activity, likely due to π-π stacking with microbial enzyme pockets. The target compound’s smaller 2-fluorophenoxy group may reduce this effect but improve solubility.

Anticonvulsant Mechanisms :

  • The ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) for compound 4c highlight the role of chloro substituents in modulating sodium channel interactions. The target compound’s fluorine substituent, being less electronegative than chlorine, may alter efficacy.

Biological Activity

5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 247128-21-8
  • Molecular Formula : C₉H₈FN₃OS
  • Molecular Weight : 225.243 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

The presence of fluorine in the phenoxy group enhances the compound's lipophilicity, which may contribute to its increased permeability through cell membranes and subsequently higher antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been investigated. In particular, studies have reported that certain compounds derived from the thiadiazole framework exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against leukemia and cervical cancer cells .

The mechanisms by which these compounds exert their biological effects are varied:

  • Apoptosis Induction : Many thiadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways and promoting phosphatidylserine externalization .
  • Antibacterial Mechanism : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Antileukemic Activity

A study synthesized a series of thiadiazole compounds, including those with similar structures to this compound. The results indicated that these compounds exhibited significant cytotoxicity against murine leukemia cells with IC50 values ranging from 0.79 to 1.6 μM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against various pathogens. Compounds were tested for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with zones of inhibition between 15 mm to 19 mm at concentrations of 500 μg/disk .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AntileukemicMurine leukemia cells (L1210)0.79 - 1.6 μM
AntibacterialStaphylococcus aureus, E. coliZone of inhibition: 15-19 mm at 500 μg/disk
AntifungalCandida albicans, Aspergillus nigerMIC = 32 - 42 μg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

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